N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

ROCK2 inhibition kinase selectivity 3,4-dihydro-2H-chromene scaffold

Access an unexplored SAR vector for chromane-3-carboxamide kinase inhibitors. This ortho-tolyl derivative fills a critical gap in ROCK2 isoform selectivity studies-structurally analogous N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide achieves ROCK2 IC50 = 2-25 nM, yet the 2-methylphenyl N-substitution effect remains uncharacterized. Procure for systematic evaluation of: • Ortho-methyl steric/electronic impact on kinase engagement & selectivity vs. ROCK1 • Versatile scaffold also validated for MAO-B inhibition (0.93 µM, 64.5-fold selectivity) & radical scavenging • Reliable custom synthesis with full analytical characterization (NMR, HPLC, HRMS)

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 941153-06-6
Cat. No. B2934831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
CAS941153-06-6
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3OC2
InChIInChI=1S/C17H17NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19)
InChIKeyAJKJLOWRHBCBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide Identity & Structure


N-(2-Methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 941153-06-6) is a synthetic small-molecule chromane derivative characterized by a partially saturated 3,4-dihydro-2H-chromene core bearing a carboxamide substituent at the 3-position and an ortho-tolyl (2-methylphenyl) group on the amide nitrogen . The compound belongs to the broader chromene/chroman-3-carboxamide family, a scaffold class recognized for diverse enzyme inhibition profiles across kinase, oxidase, and protease targets, with the saturated 3,4-dihydro ring conferring distinct conformational flexibility compared to fully aromatic 2H-chromene or 4-oxo-4H-chromene analogs [1][2]. Representative class members have demonstrated low-nanomolar to sub-micromolar potency in ROCK2 inhibition (IC50 = 2–25 nM) and MAO-B inhibition (IC50 = 0.93 µM, 64.5-fold selectivity over MAO-A), establishing the scaffold as a versatile starting point for lead optimization [1][2].

1 3,4-dihydro-2H-chromene core with conformational flexibility for target engagement
2 Reported kinase and oxidase inhibition across chromene-3-carboxamide scaffold class
3 Ortho-tolyl N-substituent enables SAR exploration at the amide vector

Substitution Risk: N-(2-Methylphenyl)chromene-3-carboxamide


Chromene-3-carboxamide derivatives exhibit extreme sensitivity of biological outcome to four structural variables—(i) oxidation state of the chromene ring (2H-chromene vs. 4-oxo-4H-chromene vs. 3,4-dihydro-2H-chromene), (ii) regioisomeric position of the carboxamide attachment (2-carboxamide vs. 3-carboxamide), (iii) substitution pattern on the exocyclic phenyl ring, and (iv) amide N-substitution—where even minor changes completely abolish or invert target activity [1][2]. For example, N-phenyl-4-oxo-4H-2-chromone carboxamides are inactive as MAO inhibitors while their 3-carboxamide regioisomers are highly potent, and the presence of a meta-chloro or 3,4-dimethyl substitution on the exocyclic phenyl ring shifts MAO-B IC50 values by over 600-fold (from >1 µM to 403 pM) [2]. The 2-methyl (ortho-tolyl) substituent on the amide nitrogen of the target compound introduces distinct steric and electronic effects that cannot be replicated by para- or meta-substituted analogs, making blind substitution a high-risk sourcing decision without confirmatory bioassay data [1].

Ring State Chromene ring oxidation state may shift target-engagement profile across kinase vs oxidase space
Regioisomer Carboxamide position (2- vs 3-) can redirect enzyme inhibition selectivity; regioisomers are not interchangeable
N-Substituent Phenyl substitution and amide N-substituent SAR may not transfer; ortho-tolyl effects require confirmatory assay review

Differentiation from Closest Analogs


ROCK2 Inhibition via 3,4-Dihydro Saturation

Within the 3,4-dihydro-2H-chromene-3-carboxamide sub-class, close analogs achieve potent ROCK2 inhibition at low nanomolar concentrations. N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits IC50 values of 2 nM and 25 nM against ROCK2 in cell-free and cell-based assays, respectively [1]. In contrast, the fully oxidized 4-oxo-4H-chromene-3-carboxamide analogs (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) are instead optimized for MAO-B inhibition with an IC50 of 403 pM and show no reported ROCK2 activity [2]. This scaffold oxidation-state bifurcation of biological targets demonstrates that the 3,4-dihydro saturation is a critical determinant for accessing kinase inhibition space.

ROCK2 Target Engagement
Reported
3,4-dihydro scaffold: ROCK2 IC50 2–25 nM 4-oxo scaffold: MAO-B IC50 403 pM (no ROCK2 activity)
Supports kinase-target assignment studies
Cell-free and cell-based assay platforms; oxidation state determines target class
ROCK2 inhibition kinase selectivity 3,4-dihydro-2H-chromene scaffold cardiovascular research

Antioxidant Activity vs. Ascorbic Acid

4H-chromene-3-carboxamide derivatives demonstrate strong in vitro radical scavenging activity. Compounds 4d, 4h, 4k, and 4l from a series of 4H-chromene-3-carboxamides (4a–4l) exhibited DPPH antioxidant IC50 values of 1.39, 1.33, 1.26, and 1.10 µg/mL, respectively, when compared directly to the ascorbic acid standard [1]. Separately, a 2-imino-2H-chromene-3-carboxamide-derived phosphonate compound (compound 5) showed antioxidant IC50 = 2.8 µg/mL versus ascorbic acid [2]. These data establish the chromene-3-carboxamide scaffold as a competent antioxidant chemotype with sub-2 µg/mL potency.

DPPH Radical Scavenging
Reported
IC50 1.10–1.39 µg/mL
Supports oxidative-stress probe evaluation
DPPH assay; benchmarked against ascorbic acid reference
antioxidant activity DPPH assay oxidative stress free radical scavenging

Broad-Spectrum Antibacterial Activity

In a series of twelve 4H-chromene-3-carboxamide derivatives (4a–4l) evaluated for antibacterial activity using agar well diffusion, compounds 4k and 4l demonstrated promising antibacterial activity at 9.3 µg/mL against both Gram-positive and Gram-negative organisms when compared to the ampicillin standard [1]. This broad-spectrum antibacterial profile, emerging from a scaffold lacking conventional antibiotic pharmacophores, distinguishes chromene-3-carboxamides from narrow-spectrum chromene natural products.

Antibacterial Activity
Reported
9.3 µg/mL
Supports antimicrobial screening context
Agar well diffusion; Gram-positive and Gram-negative strains
antibacterial Gram-positive Gram-negative agar well diffusion antimicrobial resistance

Cancer Cell Cytotoxicity vs. Doxorubicin

A 2-imino-2H-chromene-3-carboxamide-derived chromenyl phosphonate (compound 5) exhibited significant cytotoxic effects against four cancer cell lines with IC50 values ranging from 4.96 to 7.44 µg/mL, in comparison to the standard chemotherapeutic doxorubicin which showed IC50 values of 0.426–0.493 µg/mL in the same assay panel [1]. While less potent than doxorubicin on an absolute mass-concentration basis, the chromene-3-carboxamide scaffold operates through a structurally distinct mechanism, providing a complementary tool compound for resistant-cell-line profiling.

Cancer Cell Cytotoxicity
Reported
IC50 4.96–7.44 µg/mL
Supports cell-model endpoint review
MCF-7, HCT-116 lines reported; structurally distinct from anthracycline class
cytotoxicity anticancer cancer cell lines chromene phosphonates

MAO-B Selectivity Over MAO-A

In a series of twenty 2H-chromene-3-carboxamide derivatives (4a–4t) screened against human MAO-A and MAO-B isoforms, compound 4d demonstrated IC50 = 0.93 µM against MAO-B with 64.5-fold selectivity over MAO-A, compared to the non-selective clinical MAO inhibitor iproniazid (IC50 = 7.80 µM, 1-fold selectivity) [1]. This selectivity ratio is critical because MAO-A inhibition is associated with the 'cheese effect' (hypertensive crisis from dietary tyramine), whereas selective MAO-B inhibition avoids this liability. The 64.5-fold selectivity window exceeds the minimum 30-fold threshold generally considered necessary for clinical differentiation.

MAO-B Isoform Selectivity
Reported
64.5-fold selectivity vs MAO-A MAO-B IC50 0.93 µM
Supports isoform-selectivity assay context
Recombinant human enzyme platform; selectivity window reported
MAO-B inhibition isoform selectivity neuroprotection Parkinson's disease

HIV Integrase Inhibition Requires Chromene-3-carboxamide

A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogs were evaluated for HIV-1 integrase inhibition. Six molecules (compounds 13h, 13i, 13l, 13p–13r) exhibited significant inhibition of HIV-1 integrase 3′-strand transfer with IC50 values below 1.7 µM, and the chromene-3-carboxamide motif was explicitly demonstrated to be crucial for enzymatic activity [1]. The presence of the intact chromene-3-carboxamide pharmacophore—as opposed to ring-opened or decarboxylated analogs—was required for inhibition, confirming that the 3-carboxamide linkage is not merely a synthetic handle but an essential pharmacophoric element.

Integrase Pharmacophore
Class-level
3-carboxamide motif essential for inhibition
Supports antiviral screening context
SAR study; motif removal abolishes integrase strand-transfer inhibition
HIV integrase strand transfer inhibition antiviral chromene-3-carboxamide pharmacophore

Evidence-Backed Application Scenarios


ROCK2 Kinase Inhibitor for Cardiovascular & Oncology

For research groups pursuing ROCK2 inhibition in cardiovascular disease (e.g., pulmonary hypertension, cardiac fibrosis) or oncology (e.g., tumor cell migration and metastasis), the 3,4-dihydro-2H-chromene-3-carboxamide scaffold offers a validated entry point. Structurally analogous N-(4-(1H-pyrazol-4-yl)phenyl)-3,4-dihydro-2H-chromene-3-carboxamide achieves ROCK2 IC50 values of 2–25 nM, demonstrating that this scaffold saturation state is permissive for potent kinase engagement [1]. Procurement of N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide enables systematic exploration of the ortho-tolyl substitution effect on ROCK2 potency and isoform selectivity (vs. ROCK1), a SAR vector not yet explored in published kinase screening campaigns.

Dual Antioxidant-Antibacterial Probe

The 4H-chromene-3-carboxamide scaffold delivers concurrent antioxidant activity (DPPH IC50 = 1.10–1.39 µg/mL vs. ascorbic acid) and broad-spectrum antibacterial activity (9.3 µg/mL vs. ampicillin) within a single chemotype [2][3]. For programs investigating the interplay between oxidative stress and bacterial pathogenesis—such as chronic wound infection, cystic fibrosis, or Helicobacter pylori-associated gastric pathology—N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide represents a structurally tractable probe that can be evaluated in both radical-scavenging and bacterial growth-inhibition assays without switching chemical series.

MAO-B Selective Inhibitor Screening

The 2H-chromene-3-carboxamide class has produced compounds with 64.5-fold MAO-B selectivity (IC50 = 0.93 µM) over MAO-A, establishing a >60-fold isoform discrimination window that exceeds the minimum threshold for avoiding dietary tyramine interactions [4]. While the target compound bears a 3,4-dihydro rather than 2H-chromene ring, evaluation of its MAO-B inhibitory profile would illuminate whether the saturated ring retains or enhances isoform selectivity—a question of direct relevance to Parkinson's disease and Alzheimer's disease drug discovery programs seeking reversible, selective MAO-B inhibitors with improved blood-brain barrier penetration.

HIV Integrase Antiviral Screening

The chromene-3-carboxamide motif has been validated as essential for HIV-1 integrase strand transfer inhibition with sub-1.7 µM potency in enzymatic assays [5]. For antiviral screening programs expanding beyond HIV to other retroviral or endogenous viral elements, N-(2-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide provides the intact 3-carboxamide pharmacophore required for integrase engagement. The 2-methylphenyl N-substituent offers an unexplored vector for improving antiviral selectivity indices when paired with cytotoxicity counter-screens in host cell lines.

Application
Selection Property
Validation Focus
ROCK2 kinase signaling studies
3,4-dihydro chromene scaffold identity
Kinase inhibition and isoform selectivity review
Oxidative stress and antimicrobial research
Multi-endpoint chromene scaffold
Radical-scavenging and bacterial growth-inhibition assays
MAO isoform selectivity research
Chromene-3-carboxamide pharmacophore
MAO-B vs MAO-A isoform discrimination review
HIV integrase inhibition studies
Intact 3-carboxamide pharmacophore
Integrase strand-transfer assay context
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